molecular formula C16H28BN3O4S B13090952 N-(Tert-butyl)-2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide

N-(Tert-butyl)-2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide

Cat. No.: B13090952
M. Wt: 369.3 g/mol
InChI Key: URPOVLSPDKTJNF-UHFFFAOYSA-N
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Description

N-(Tert-butyl)-2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tert-butyl)-2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Sulfonamide Group: This step often involves the reaction of the pyridine derivative with a sulfonyl chloride in the presence of a base.

    N-Methylation and Tert-Butylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(Tert-butyl)-2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a potential drug candidate for various therapeutic targets.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(Tert-butyl)-2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • **N-(Tert-butyl)-2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-carboxamide
  • **N-(Tert-butyl)-2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-phosphonamide

Uniqueness

N-(Tert-butyl)-2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which can impart distinct chemical and biological properties compared to its carboxamide and phosphonamide analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

Molecular Formula

C16H28BN3O4S

Molecular Weight

369.3 g/mol

IUPAC Name

N-tert-butyl-2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C16H28BN3O4S/c1-14(2,3)20-25(21,22)12-9-11(10-19-13(12)18-8)17-23-15(4,5)16(6,7)24-17/h9-10,20H,1-8H3,(H,18,19)

InChI Key

URPOVLSPDKTJNF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

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